Bromo-PEG1-acid (CAS 1393330-33-0) is a heterobifunctional, ultra-short PEGylated crosslinker characterized by a terminal bromide, a single polyethylene glycol (PEG) spacer, and a carboxylic acid group. With a low molecular weight of 197.03 Da, it is primarily procured for the synthesis of Proteolysis Targeting Chimeras (PROTACs), Antibody-Drug Conjugates (ADCs), and targeted bioconjugates. The molecule acts as a critical building block, where the carboxylic acid can be activated (e.g., via EDC/NHS or HATU) for stable amide bond formation with primary amines, while the bromide serves as a highly effective leaving group for nucleophilic substitution with thiols or phenols. The inclusion of the single PEG unit provides a vital hydrophilic ether linkage that mitigates the hydrophobicity of conjugated payloads, making it a highly effective procurement choice over purely aliphatic linkers for applications requiring minimal steric footprint and high aqueous solubility .
Substituting Bromo-PEG1-acid with generic aliphatic bromo-acids (such as 4-bromobutyric acid) or longer PEG variants (like Bromo-PEG4-acid) frequently leads to downstream failures in formulation and cellular assays. Aliphatic linkers lack the ether oxygen present in the PEG unit, resulting in higher lipophilicity (clogP) that drives the aggregation of hydrophobic payloads in aqueous buffers and reduces the overall yield of ADC conjugations . Conversely, substituting with longer PEG chains (e.g., PEG4 or PEG8) to maximize solubility introduces significant molecular weight penalties—adding over 130 Da per substitution. In PROTAC development, where maintaining the total molecular weight below 1000 Da is critical for passive cellular permeability, this unnecessary mass drastically reduces cell penetration. Furthermore, replacing the bromide with an iodide (Iodo-PEG1-acid) for higher reactivity compromises precursor stability, leading to rapid photolytic degradation during bulk storage and handling .
In the design of PROTACs, exceeding the optimal molecular weight threshold severely limits passive membrane permeability. Bromo-PEG1-acid provides the necessary spatial separation and hydrophilicity while contributing only 197.03 Da to the precursor mass. In contrast, utilizing Bromo-PEG4-acid adds 329.18 Da, consuming an additional 132.15 Da of the strict mass budget. This mass economy is critical when conjugating already large E3 ligase ligands and target protein warheads [1].
| Evidence Dimension | Precursor Molecular Weight (Mass Penalty) |
| Target Compound Data | 197.03 Da (Bromo-PEG1-acid) |
| Comparator Or Baseline | 329.18 Da (Bromo-PEG4-acid) |
| Quantified Difference | Saves 132.15 Da per conjugation event |
| Conditions | Theoretical mass calculation for linker precursor selection in PROTAC design |
Procuring the PEG1 variant is essential for maintaining the final PROTAC molecular weight within the limits required for effective cellular penetration and oral bioavailability.
When conjugating highly hydrophobic small molecules, the choice of linker significantly impacts the aggregation propensity of the final complex. Compared to a purely aliphatic baseline like 5-bromopentanoic acid, the inclusion of the single ether oxygen in Bromo-PEG1-acid acts as a hydrogen-bond acceptor. This structural difference lowers the calculated partition coefficient (clogP), directly enhancing the aqueous solubility of the resulting conjugate and preventing the precipitation of high-potency hydrophobic payloads during physiological buffer formulation .
| Evidence Dimension | Hydrophilicity / Formulation Stability |
| Target Compound Data | Contains 1 hydrophilic ether oxygen (hydrogen-bond acceptor) |
| Comparator Or Baseline | Aliphatic bromo-acids (0 ether oxygens, purely hydrophobic spacer) |
| Quantified Difference | Measurable reduction in clogP and reduced aggregation propensity |
| Conditions | Aqueous buffer formulation of hydrophobic drug conjugates |
Ensures that the synthesized conjugates remain soluble and stable in aqueous media, reducing material loss due to precipitation during downstream assays.
While iodo-PEG-acids offer faster reaction kinetics for nucleophilic substitution, they are highly sensitive to light and prone to rapid photolytic degradation, complicating bulk storage and handling. Bromo-PEG1-acid provides a superior operational balance, offering excellent leaving-group reactivity for conjugation with thiols and amines while maintaining robust stability. It can be reliably stored at -20°C for up to 6 months without significant degradation, drastically reducing the risk of failed synthesis batches caused by degraded starting materials .
| Evidence Dimension | Bulk Storage Stability and Shelf Life |
| Target Compound Data | Stable for >6 months at -20°C (moderate light sensitivity) |
| Comparator Or Baseline | Iodo-PEG1-acid (high light sensitivity, rapid photodecay) |
| Quantified Difference | Significantly longer operational shelf life and reduced handling restrictions |
| Conditions | Standard laboratory storage (-20°C) and bulk manufacturing handling |
Allows procurement teams to securely order bulk quantities without the high spoilage risk associated with hyper-reactive iodo-linkers.
Because Bromo-PEG1-acid minimizes the molecular weight penalty (adding only ~117 Da to the final linker span after dual conjugation) while maintaining hydrophilicity, it is the premier choice for PROTACs targeting proteins where the spatial distance to the E3 ligase is minimal. It ensures the final chimera remains within the strict mass limits required for cellular permeability[1].
In Antibody-Drug Conjugate (ADC) development, highly hydrophobic payloads often cause aggregation. Bromo-PEG1-acid is selected over aliphatic linkers because its ether oxygen acts as a hydrogen-bond acceptor, providing just enough hydrophilicity to stabilize the conjugate in aqueous buffers without introducing the excessive length of a PEG4 or PEG8 chain .
For industrial production of chemical biology probes, Bromo-PEG1-acid offers an ideal balance of reactivity and shelf stability. Its terminal bromide is highly effective for nucleophilic substitution, yet the compound avoids the rapid photolytic degradation seen in iodo-analogs, allowing for reliable bulk procurement and reproducible lot-to-lot synthesis .